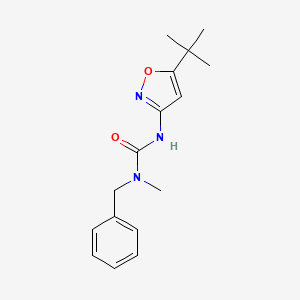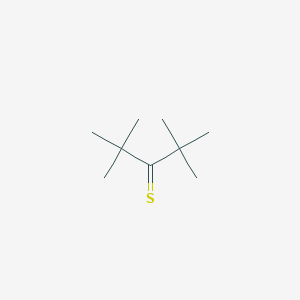
2,2,4,4-Tetramethylpentane-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4-Tetramethylpentane-3-thione is an organic compound with the molecular formula C9H18S. It is a thione derivative of 2,2,4,4-tetramethylpentane, characterized by the presence of a sulfur atom double-bonded to a carbon atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-tetramethylpentane-3-thione typically involves the reaction of 2,2,4,4-tetramethylpentan-3-one with a sulfurizing agent. One common method is the reaction with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction proceeds as follows:
(CH3)3C-CO-C(CH3)3+P2S5→(CH3)3C-CS-C(CH3)3+P2O5
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,4-Tetramethylpentane-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The thione group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the thione group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Thioethers or thioesters, depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,4,4-Tetramethylpentane-3-thione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2,2,4,4-tetramethylpentane-3-thione involves its interaction with molecular targets through its thione group. The sulfur atom can form bonds with metal ions or participate in redox reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethylpentan-3-one: The ketone analog of 2,2,4,4-tetramethylpentane-3-thione.
2,2,4,4-Tetramethylpentane-3-ol: The alcohol analog.
2,2,4,4-Tetramethylpentane-3-thiol: The thiol analog.
Uniqueness
This compound is unique due to its thione group, which imparts distinct reactivity compared to its ketone, alcohol, and thiol analogs. The presence of the sulfur atom allows for specific interactions and reactions that are not possible with the other analogs.
Propriétés
Numéro CAS |
54396-69-9 |
|---|---|
Formule moléculaire |
C9H18S |
Poids moléculaire |
158.31 g/mol |
Nom IUPAC |
2,2,4,4-tetramethylpentane-3-thione |
InChI |
InChI=1S/C9H18S/c1-8(2,3)7(10)9(4,5)6/h1-6H3 |
Clé InChI |
HMMKPVYDAVOBLX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=S)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


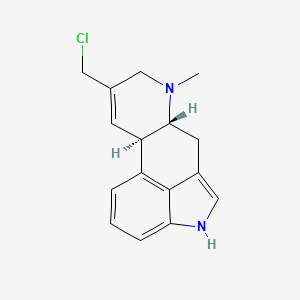
![2-[(4-Cyclopropylphenyl)sulfanyl]benzoic acid](/img/structure/B14634489.png)
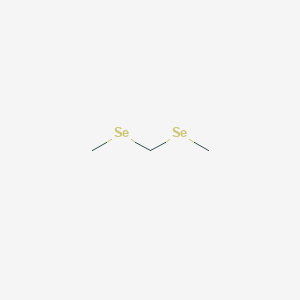

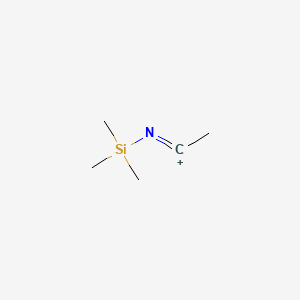
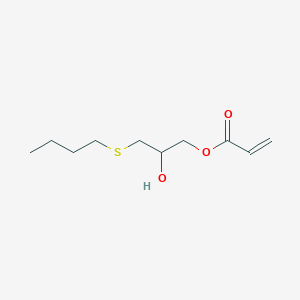
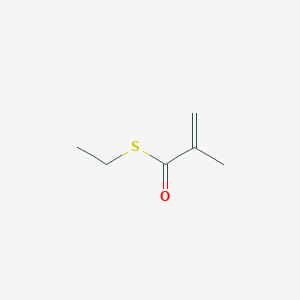
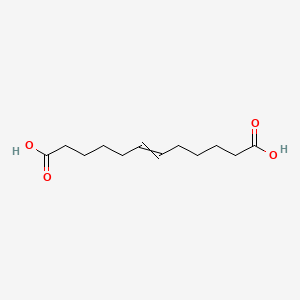
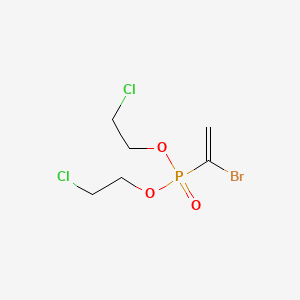
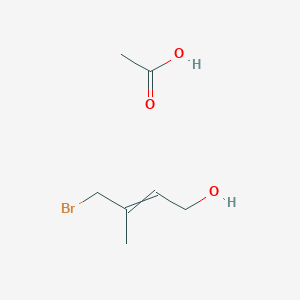
![Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14634541.png)
![N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea](/img/structure/B14634548.png)

